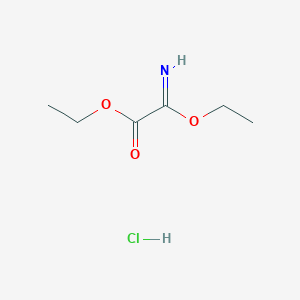
2-Hydroxy-1-(4-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound with the molecular formula C8H7IO2. It is also known by other names such as 4’-Iodo-2-hydroxyacetophenone and 2-Hydroxy-4’-iodo-acetophenone. This compound is structurally related to a variety of hydroxyphenyl ethanones, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds often serve as intermediates in organic synthesis, photoremovable protecting groups, and components in materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone can be achieved through halogenation reactions, with specific conditions tailored to introduce the iodine atom at the desired position on the aromatic ring. For example, the synthesis of related compounds such as 2-bromo-1-(4-hydroxyphenyl)ethanone has been achieved through bromination reactions, starting from 1-(4-hydroxyphenyl)ethanone and using Br2 as the brominating reagent. Similarly, this compound could be synthesized through iodination reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation reactions under controlled conditions to ensure the efficient introduction of the iodine atom. The process would likely involve the use of industrial reactors and precise control of reaction parameters to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-1-(4-iodophenyl)ethanone participates in various chemical reactions, including photolysis, oxidation, and substitution reactions. For example, hydroxyphenyl ethanones have been used as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis. Oxidation reactions have been used to transform hydroxyphenyl ethanes into benzofuran derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents such as Br2 and I2 for halogenation, oxidizing agents for oxidation reactions, and light sources for photolysis reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions include benzofuran derivatives from oxidation reactions and deprotected carboxylic acids from photolysis reactions. These products are valuable intermediates in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(4-iodophenyl)ethanone has a wide range of scientific research applications. In chemistry, it serves as an intermediate in organic synthesis and as a component in materials science. In biology and medicine, hydroxyphenyl ethanones have been studied for their potential antimicrobial and anticancer properties . Additionally, these compounds are used in the development of photoremovable protecting groups, which are valuable tools in biochemical research.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(4-iodophenyl)ethanone involves its reactivity as a hydroxyphenyl ethanone. The presence of the iodine atom influences its chemical properties, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application, such as its use as a photoremovable protecting group or in oxidation reactions to form benzofuran derivatives.
Comparación Con Compuestos Similares
2-Hydroxy-1-(4-iodophenyl)ethanone is structurally related to other hydroxyphenyl ethanones, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-hydroxy-1-(4-bromophenyl)ethanone. These compounds share similar chemical properties and reactivity patterns but differ in the halogen atom present on the aromatic ring. The presence of iodine in this compound imparts unique reactivity and physical properties compared to its brominated counterparts.
Similar Compounds
Propiedades
IUPAC Name |
2-hydroxy-1-(4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMMTBOVAYKZAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511998 |
Source


|
| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78812-64-3 |
Source


|
| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
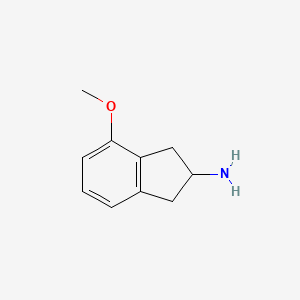
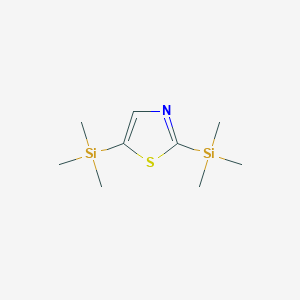
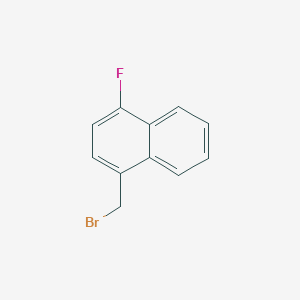
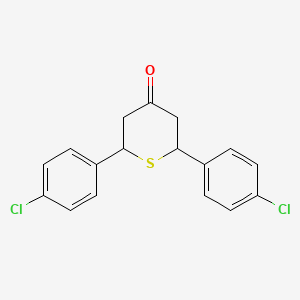
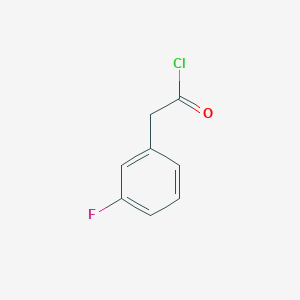
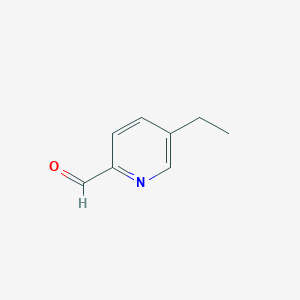
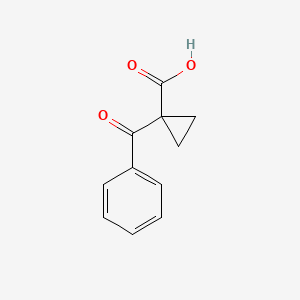
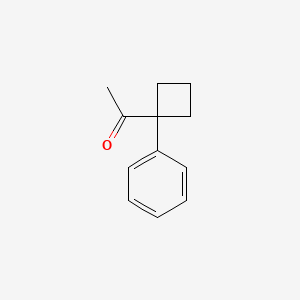
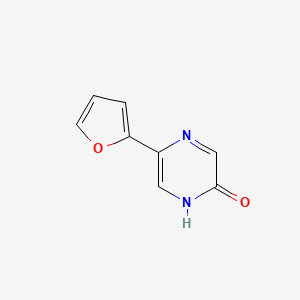
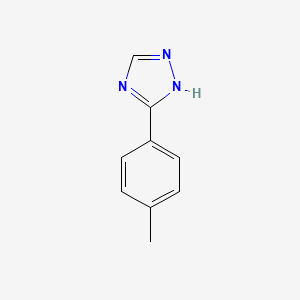
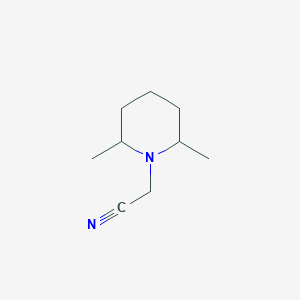
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
